Cas no 1956-11-2 (4-Nitrophenyl laurate)
4-Nitrophenyl laurate Chemical and Physical Properties
Names and Identifiers
-
- 4-Nitrophenyl dodecanoate
- 4-NITROPHENYL LAURATE
- Dodecanoic acid,4-nitrophenyl ester
- 4-Nitrophenyl laurate,Dodecanoic acid 4-nitrophenyl ester
- dodecanoic acid p-nitrophenol ester
- Lauric Acid 4-Nitrophenyl Ester
- lauric acid p-nitrophenyl ester
- p-Nitrophenyl laurate
- pNP-laurate
- (4-nitrophenyl) dodecanoate
- Dodecanoic acid 4-nitrophenyl ester
- BDBM23139
- YNGNVZFHHJEZKD-UHFFFAOYSA-N
- Dodecanoic acid, 4-nitrophenyl ester
- AX8107030
- X6666
- ST5
- 4-Nitrophenyl dodecanoate, >=98.0% (GC)
- N-4485
- EINECS 217-796-2
- MFCD00047730
- para-nitrophenyl laurate
- L0100
- CS-0142523
- 4-Nitrophenyllaurate
- HY-134459
- p-nitrophenyl dodecanoate
- AKOS015890767
- SCHEMBL1916980
- NS00046026
- BS-44051
- D91243
- DTXSID10173234
- 1956-11-2
- FT-0633938
- DB-044917
- DA-60372
- DTXCID3095725
- 4-Nitrophenyl laurate
-
- MDL: MFCD00047730
- Inchi: 1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-11-18(20)23-17-14-12-16(13-15-17)19(21)22/h12-15H,2-11H2,1H3
- InChI Key: YNGNVZFHHJEZKD-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)[N+](=O)[O-])C(CCCCCCCCCCC)=O
Computed Properties
- Exact Mass: 321.19400
- Monoisotopic Mass: 321.19400834g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 12
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 6.7
- Topological Polar Surface Area: 72.1
Experimental Properties
- Color/Form: Not determined
- Melting Point: 45.0 to 48.0 deg-C
- PSA: 72.12000
- LogP: 5.94430
- Solubility: Not determined
4-Nitrophenyl laurate Security Information
- WGK Germany:3
- Safety Instruction: S22; S24/25
- Safety Term:S22;S24/25
4-Nitrophenyl laurate Customs Data
- HS CODE:2915900090
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
4-Nitrophenyl laurate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XN4586-1G |
4-Nitrophenyl laurate |
1956-11-2 | ≥98% | 1g |
¥160元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XN4586-5G |
4-Nitrophenyl laurate |
1956-11-2 | ≥98% | 5g |
¥650元 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X83165-5g |
4-Nitrophenyl Laurate |
1956-11-2 | >98.0%(GC) | 5g |
¥358.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N864171-5g |
4-Nitrophenyl Laurate |
1956-11-2 | >98.0%(GC) | 5g |
¥439.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N864171-1g |
4-Nitrophenyl Laurate |
1956-11-2 | >98.0%(GC) | 1g |
¥139.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N864171-25g |
4-Nitrophenyl Laurate |
1956-11-2 | >98.0%(GC) | 25g |
¥1,957.00 | 2022-09-01 | |
| abcr | AB250200-1 g |
Lauric acid 4-nitrophenyl ester, 98%; . |
1956-11-2 | 98% | 1g |
€55.30 | 2023-04-27 | |
| abcr | AB250200-5 g |
Lauric acid 4-nitrophenyl ester, 98%; . |
1956-11-2 | 98% | 5g |
€123.60 | 2023-04-27 | |
| TRC | N216560-500mg |
4-Nitrophenyl Laurate |
1956-11-2 | 500mg |
$64.00 | 2023-05-17 | ||
| TRC | N216560-1g |
4-Nitrophenyl Laurate |
1956-11-2 | 1g |
$ 55.00 | 2022-06-03 |
4-Nitrophenyl laurate Suppliers
4-Nitrophenyl laurate Related Literature
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Jennifer Noro,Tarsila G. Castro,Artur Cavaco-Paulo,Carla Silva Catal. Sci. Technol. 2020 10 5913
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Paula Di Santo Meztler,M. Elisa Fait,M. Laura Foresti,Susana R. Morcelle Catal. Sci. Technol. 2014 4 1386
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Honglei Zhai,Purnima Gunness,Michael J. Gidley Food Funct. 2016 7 3382
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Nelma Gomes,Cristiana Gon?alves,Miguel García-Román,José A. Teixeira,Isabel Belo Anal. Methods 2011 3 1008
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Additional information on 4-Nitrophenyl laurate
Introduction to 4-Nitrophenyl laurate (CAS No. 1956-11-2)
4-Nitrophenyl laurate, with the chemical formula C14H13NO4, is a derivative of nitrobenzene and lauric acid. This compound has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. The presence of both a nitro group and a laurate ester moiety imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The CAS No. 1956-11-2 identifier is crucial for distinguishing this compound in scientific literature and industrial applications. It ensures accurate referencing and avoids confusion with other structurally similar molecules. The nitrophenyl moiety, in particular, is well-documented for its role in various biological and chemical processes, while the laurate ester contributes to the compound's solubility and metabolic stability.
In recent years, 4-Nitrophenyl laurate has been explored as a key intermediate in the synthesis of more complex pharmaceuticals. Its nitro group can be readily reduced to an amine, enabling the formation of amide linkages that are prevalent in drug molecules. This property makes it particularly useful in the development of bioactive compounds targeting neurological disorders, inflammation, and infectious diseases.
Recent studies have highlighted the potential of nitroaromatic compounds, including 4-Nitrophenyl laurate, in modulating enzyme activity and receptor binding. For instance, modifications to the nitro group can alter the electronic properties of the molecule, influencing its interaction with biological targets. This has led to investigations into its role as a prodrug or a precursor for more potent therapeutic agents.
The laurate ester component of 4-Nitrophenyl laurate also contributes to its versatility in synthetic pathways. Esters are known for their stability under various reaction conditions while still being susceptible to hydrolysis or transesterification, allowing for further functionalization. This balance between reactivity and stability makes it an attractive choice for medicinal chemists seeking to design novel molecules with optimized pharmacokinetic profiles.
In addition to its pharmaceutical applications, 4-Nitrophenyl laurate has been studied for its role in material science. The combination of aromatic and aliphatic moieties provides unique mechanical and thermal properties, making it a candidate for polymer additives or specialty coatings. These materials can exhibit enhanced durability or specific chemical resistance, depending on the molecular architecture.
The synthesis of 4-Nitrophenyl laurate typically involves the esterification of 4-nitrophenol with lauric acid or its derivatives under controlled conditions. Catalysts such as sulfuric acid or enzymes like lipases are often employed to improve yield and selectivity. Advances in green chemistry have also led to the exploration of biocatalytic routes, reducing the environmental impact of production processes.
Evaluation of CAS No. 1956-11-2-related compounds often involves spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm structural integrity. These methods provide high-resolution data that is essential for characterizing complex organic molecules. Additionally, computational chemistry tools are increasingly used to predict properties like solubility, bioavailability, and metabolic pathways.
The safety profile of 4-Nitrophenyl laurate is another critical aspect that has been extensively studied. While nitroaromatic compounds can pose challenges due to their potential toxicity, proper handling protocols mitigate these risks in laboratory and industrial settings. Regulatory guidelines ensure that exposure is minimized through ventilation, personal protective equipment (PPE), and waste disposal measures.
In conclusion, 4-Nitrophenyl laurate represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for innovation in drug design and material development. As research continues to uncover new methodologies for functionalizing this molecule, its importance in advancing scientific knowledge is likely to grow further.
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